
N-(3-naphthalen-1-yloxypropyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-naphthalen-1-yloxypropyl)butan-1-amine is an organic compound that features a naphthalene ring attached to a butanamine chain via an oxypropyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-naphthalen-1-yloxypropyl)butan-1-amine typically involves the reaction of 3-(naphthalen-1-yloxy)propylamine with butan-1-amine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with an appropriate alkyl halide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-naphthalen-1-yloxypropyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-(3-naphthalen-1-yloxypropyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-naphthalen-1-yloxypropyl)butan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter pathways, potentially inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound has a similar structure but features an amino group instead of an oxypropyl linker.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Another related compound with a naphthalene ring, used in fungicidal applications.
Uniqueness
N-(3-naphthalen-1-yloxypropyl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxypropyl linker and butanamine chain make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-12-18-13-7-14-19-17-11-6-9-15-8-4-5-10-16(15)17/h4-6,8-11,18H,2-3,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHFZVKNQHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
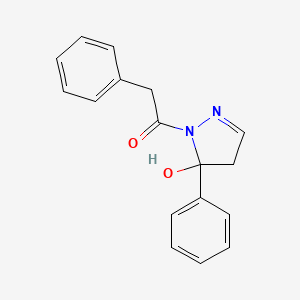
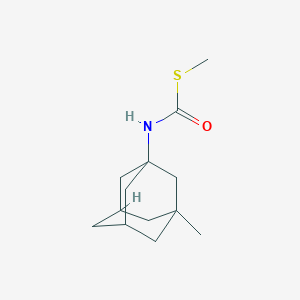
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
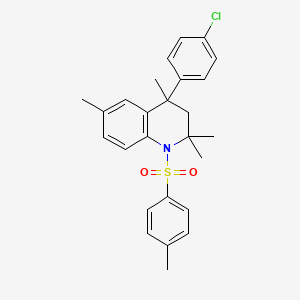
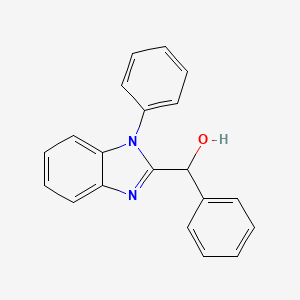
![3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5171574.png)
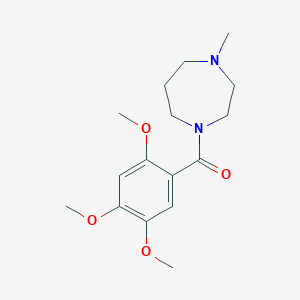
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride](/img/structure/B5171586.png)
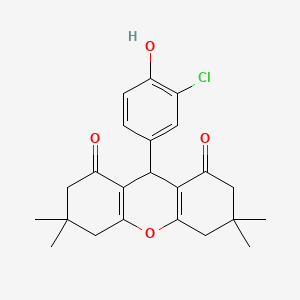
![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B5171596.png)
